6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group at the 6th position and a methyl group at the 3rd position of the tetrahydropyrimidine ring
Properties
IUPAC Name |
6-(3-chlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJMKBBJXNBIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the chlorophenyl group, which may affect its biological activity.
6-(4-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with the chlorine atom at a different position on the phenyl ring.
6-(3-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a bromine atom instead of chlorine, which may influence its reactivity and biological properties.
Uniqueness
The presence of the 3-chlorophenyl group in 6-(3-Chlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique chemical and biological properties to the compound. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
